molecular formula C4H7FO B599500 (1-Fluorocyclopropyl)methanol CAS No. 154985-93-0

(1-Fluorocyclopropyl)methanol

Cat. No.: B599500
CAS No.: 154985-93-0
M. Wt: 90.097
InChI Key: UFEYSMRZZLYOCP-UHFFFAOYSA-N
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Description

(1-Fluorocyclopropyl)methanol is an organic compound with the molecular formula C4H7FO It is a fluorinated cyclopropyl derivative, characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent . This method allows for the direct introduction of the 1-fluorocyclopropyl group under mild conditions.

Industrial Production Methods

Industrial production of (1-Fluorocyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (1-Fluorocyclopropyl)aldehyde, while reduction can produce (1-Fluorocyclopropyl)methane.

Scientific Research Applications

(1-Fluorocyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Fluorocyclopropyl)methanol involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. Fluorine can modulate the compound’s physicochemical properties, such as conformation, pKa, and lipophilicity, which in turn affect its pharmacokinetic profile and biological activity . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (1-Chlorocyclopropyl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and stability.

    (1-Bromocyclopropyl)methanol: Similar to the chlorinated derivative but with a bromine atom.

Uniqueness

(1-Fluorocyclopropyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and altered electronic effects. These features make it a valuable compound in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(1-fluorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4(3-6)1-2-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYSMRZZLYOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154985-93-0
Record name (1-fluorocyclopropyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the main finding of the research regarding (1-fluorocyclopropyl)methanol?

A1: The research primarily focuses on characterizing the intramolecular hydrogen bonding present in this compound. Through microwave spectroscopy and quantum chemical calculations, the researchers were able to confirm the presence of this type of bonding within the molecule []. This finding contributes to a deeper understanding of the compound's structural properties and potential reactivity.

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